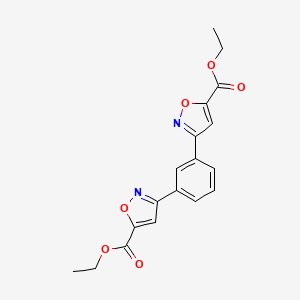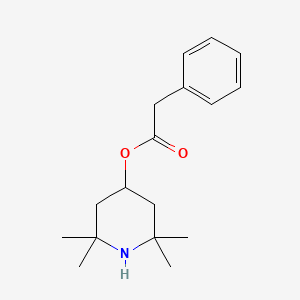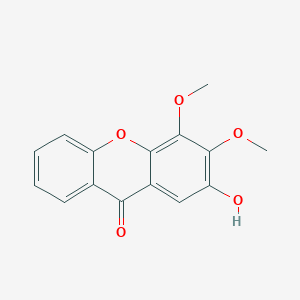
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- typically involves the condensation of salicylic acid with a phenol derivative. This reaction can be carried out using zinc chloride in phosphoryl chloride as the dehydrating agent . Another method involves the use of aryl aldehydes with phenol derivatives under similar conditions . These methods provide a straightforward approach to obtaining the xanthone core structure.
Industrial Production Methods
Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-, often employs optimized versions of the classical synthetic routes. These methods are scaled up to ensure high yield and purity, utilizing advanced techniques such as microwave heating to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetic acid to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of xanthone derivatives .
Aplicaciones Científicas De Investigación
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Lichexanthone: A xanthone derivative with similar biological activities, known for its presence in lichens.
1-Hydroxy-9H-xanthen-9-one: Another xanthone derivative with hydroxyl groups at different positions, used in various chemical and biological studies.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65417-39-2 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
2-hydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-14-10(16)7-9-12(17)8-5-3-4-6-11(8)20-13(9)15(14)19-2/h3-7,16H,1-2H3 |
Clave InChI |
QRZSRGUYEIXKQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1OC)OC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
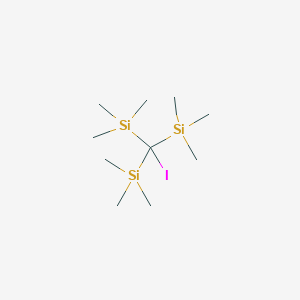

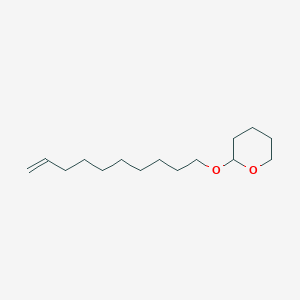
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
